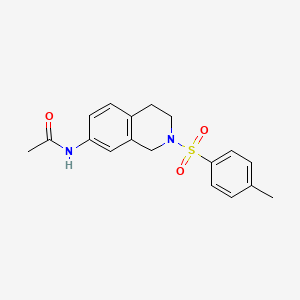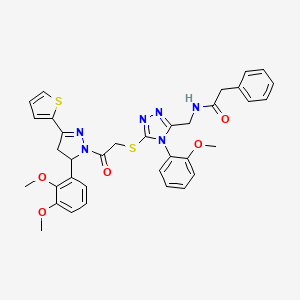![molecular formula C26H24N6O3 B2610256 2,7-bis(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-37-3](/img/structure/B2610256.png)
2,7-bis(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-bis(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H24N6O3 and its molecular weight is 468.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed efficient methodologies for synthesizing novel series of triazolopyrimidine derivatives, emphasizing their structural diversity and potential for biological applications. For instance, Chauhan and Ram (2019) demonstrated an efficient synthesis of a series of triazolopyrimidine derivatives, showcasing their antibacterial and antifungal activities. Their work highlights the compound's role in advancing antimicrobial research (Chauhan & Ram, 2019). Similarly, Gilava et al. (2020) synthesized a series of triazolopyrimidine derivatives, evaluating their antimicrobial and antioxidant activities, further underscoring the compound's utility in developing new therapeutic agents (Gilava et al., 2020).
Biological Evaluation
The biological evaluation of triazolopyrimidine derivatives has yielded promising results in various studies. For example, the research by Desenko et al. (1998) into the cyclocondensation of triazolopyrimidine with hydroxylamine and hydrazine has opened new avenues for creating compounds with potential pharmaceutical applications (Desenko et al., 1998). Additionally, Marley, Wright, and Preston (1989) synthesized triazolopyrimidinium betaines and investigated their reactions, providing valuable insights into the chemical behavior and potential applications of these compounds (Marley, Wright, & Preston, 1989).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of triazolopyrimidine derivatives have been a significant focus, with studies demonstrating their efficacy against various pathogens. El‐Kazak and Ibrahim (2013) synthesized novel polynuclear pyrido and thiazolo triazolopyridines, showing their potent antimicrobial activity, highlighting the compound's potential in addressing antibiotic resistance (El‐Kazak & Ibrahim, 2013).
Advanced Synthesis Techniques
Advancements in synthesis techniques have facilitated the exploration of triazolopyrimidine derivatives' potential. Youssef et al. (2012) reported on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, employing both conventional and microwave-assisted methods. This study underscores the importance of innovative synthesis approaches in discovering new compounds with biological significance (Youssef et al., 2012).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to interact with a variety of enzymes and receptors .
Mode of Action
Related compounds, such as 1,2,4-triazolo[1,5-a]pyridines, are known to bind to their targets, leading to various biological activities .
Biochemical Pathways
Related compounds have been shown to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities .
Eigenschaften
IUPAC Name |
2,7-bis(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-16-22(25(33)29-17-9-8-14-27-15-17)23(18-10-4-6-12-20(18)34-2)32-26(28-16)30-24(31-32)19-11-5-7-13-21(19)35-3/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYKXRNFPMNUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=CC=C4OC)C(=O)NC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2610184.png)

![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2610186.png)
![[1-Amino-4-(difluoromethyl)cyclohexyl]methanol](/img/structure/B2610187.png)

![2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2610189.png)


![8-(4-Ethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2610193.png)

![pyrazin-2-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2610196.png)